2-(tert-Butoxy)-4-methylpyridine
Overview
Description
2-(tert-Butoxy)-4-methylpyridine is an organic compound characterized by a pyridine ring substituted with a tert-butoxy group at the second position and a methyl group at the fourth position
Mechanism of Action
Target of Action
Compounds with tert-butoxy groups have been known to interact with various biological targets
Mode of Action
It’s worth noting that compounds with tert-butoxy groups can participate in various chemical reactions, including radical chain mechanisms . These reactions involve the formation of a radical intermediate, which can interact with other molecules in the system .
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its lipophilicity and water solubility, could influence its bioavailability .
Result of Action
The tert-butoxy group’s reactivity could potentially lead to various chemical transformations, which could have downstream effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(tert-Butoxy)-4-methylpyridine can be influenced by various environmental factors. For instance, the solvent used can affect the course of the reaction . Additionally, factors such as temperature and pH could also influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-4-methylpyridine typically involves the alkylation of 4-methylpyridine with tert-butyl alcohol in the presence of an acid catalyst. One common method includes the use of sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(tert-Butylamino)-4-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butoxy)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
2-(tert-Butoxy)pyridine: Lacks the methyl group at the fourth position, which can significantly alter its reactivity and applications.
4-Methylpyridine: Without the tert-butoxy group, it has different chemical properties and uses.
2-(tert-Butylamino)-4-methylpyridine: A reduction product of 2-(tert-Butoxy)-4-methylpyridine, with distinct biological activities.
Uniqueness: this compound is unique due to the presence of both the tert-butoxy and methyl groups, which confer specific steric and electronic properties. These features make it particularly useful in selective organic transformations and as a precursor in the synthesis of complex molecules.
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHLMXJCENWTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718248 | |
Record name | 2-tert-Butoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57883-15-5 | |
Record name | 2-tert-Butoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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